

Spectroscopic and Biological Insights into Cauloside C: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Cauloside C*

Cat. No.: *B1668643*

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An in-depth analysis of the spectroscopic data and anti-inflammatory properties of **Cauloside C**, a triterpene glycoside isolated from *Caulophyllum thalictroides*. This guide is intended for researchers, scientists, and professionals in drug development.

Cauloside C, a prominent member of the triterpene glycoside family, has garnered significant interest within the scientific community for its notable biological activities. Isolated from the underground parts of *Caulophyllum thalictroides*, this natural compound has demonstrated potent anti-inflammatory effects, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the essential spectroscopic data required for the unambiguous identification of **Cauloside C**, details the experimental protocols for its characterization, and elucidates its mechanism of action through its influence on key inflammatory signaling pathways.

Spectroscopic Data for the Identification of Cauloside C

The structural elucidation of **Cauloside C** relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data essential for its identification.

Mass Spectrometry Data

High-resolution mass spectrometry in negative ion mode is a critical tool for determining the molecular formula of **Cauloside C**.

Parameter	Value	Source
Molecular Formula	C ₄₁ H ₆₆ O ₁₃	--INVALID-LINK--
Molecular Weight	766.96 g/mol	--INVALID-LINK--
Ionization Mode	ESI-	--INVALID-LINK--
Precursor Ion [M-H] ⁻	811.4 m/z	--INVALID-LINK--

¹H and ¹³C NMR Spectroscopic Data

The complete assignment of proton (¹H) and carbon (¹³C) NMR signals is paramount for the definitive structural confirmation of **Cauloside C**. The data presented below was acquired in pyridine-d₅.

Position	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH, mult., J in Hz)
Aglycone		
3	81.3	4.08 (dd, 11.5, 4.0)
12	122.9	5.48 (br s)
13	144.5	-
23	65.0	4.29 (d, 12.4), 3.82 (d, 12.4)
28	180.1	-
Arabinopyranosyl		
1'	107.2	4.97 (d, 6.5)
2'	84.2	4.51 (dd, 8.5, 6.5)
3'	79.1	4.38 (dd, 8.5, 3.0)
4'	73.9	4.41 (br s)
5'	65.9	4.14 (dd, 11.5, 2.0), 3.83 (d, 11.5)
Glucopyranosyl		
1''	106.8	5.42 (d, 8.0)
2''	76.1	4.19 (t, 8.0)
3''	78.8	4.31 (t, 9.0)
4''	71.9	4.29 (t, 9.0)
5''	78.4	4.01 (m)
6''	63.1	4.52 (dd, 11.5, 2.0), 4.39 (dd, 11.5, 5.0)

Note: The complete NMR data, including all aglycone signals, can be found in the supporting information of Matsuo et al., J. Nat. Prod. 2009, 72, 6, 1155–1160.

Experimental Protocols

The following section outlines the generalized methodologies for the isolation and spectroscopic analysis of **Cauloside C**, based on established procedures for triterpene glycosides.

Isolation of Cauloside C

- **Extraction:** The dried and powdered underground parts of *Caulophyllum thalictroides* are extracted with methanol (MeOH) at room temperature.
- **Solvent Partitioning:** The concentrated MeOH extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
- **Chromatographic Separation:** The n-BuOH soluble fraction, which is rich in saponins, is subjected to multiple chromatographic steps. This typically includes column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., ODS) to yield pure **Cauloside C**.

Spectroscopic Analysis

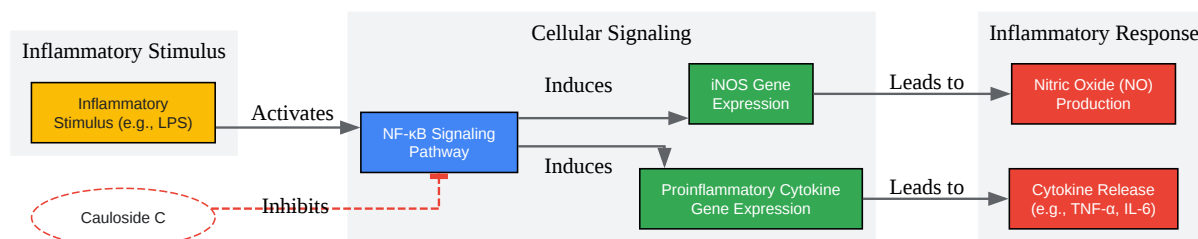
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). The sample is dissolved in deuterated pyridine (pyridine-d_5). 2D NMR experiments, including COSY, HSQC, and HMBC, are essential for the complete and unambiguous assignment of all proton and carbon signals.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula of the compound. The analysis is typically carried out in the negative ion mode.

Biological Activity and Signaling Pathway

Cauloside C has been reported to exhibit significant anti-inflammatory properties.^[1] Its mechanism of action involves the modulation of key signaling pathways implicated in the inflammatory response.

Anti-Inflammatory Signaling Pathway of Cauloside C

Cauloside C exerts its anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and various proinflammatory cytokines.[1] This is often mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

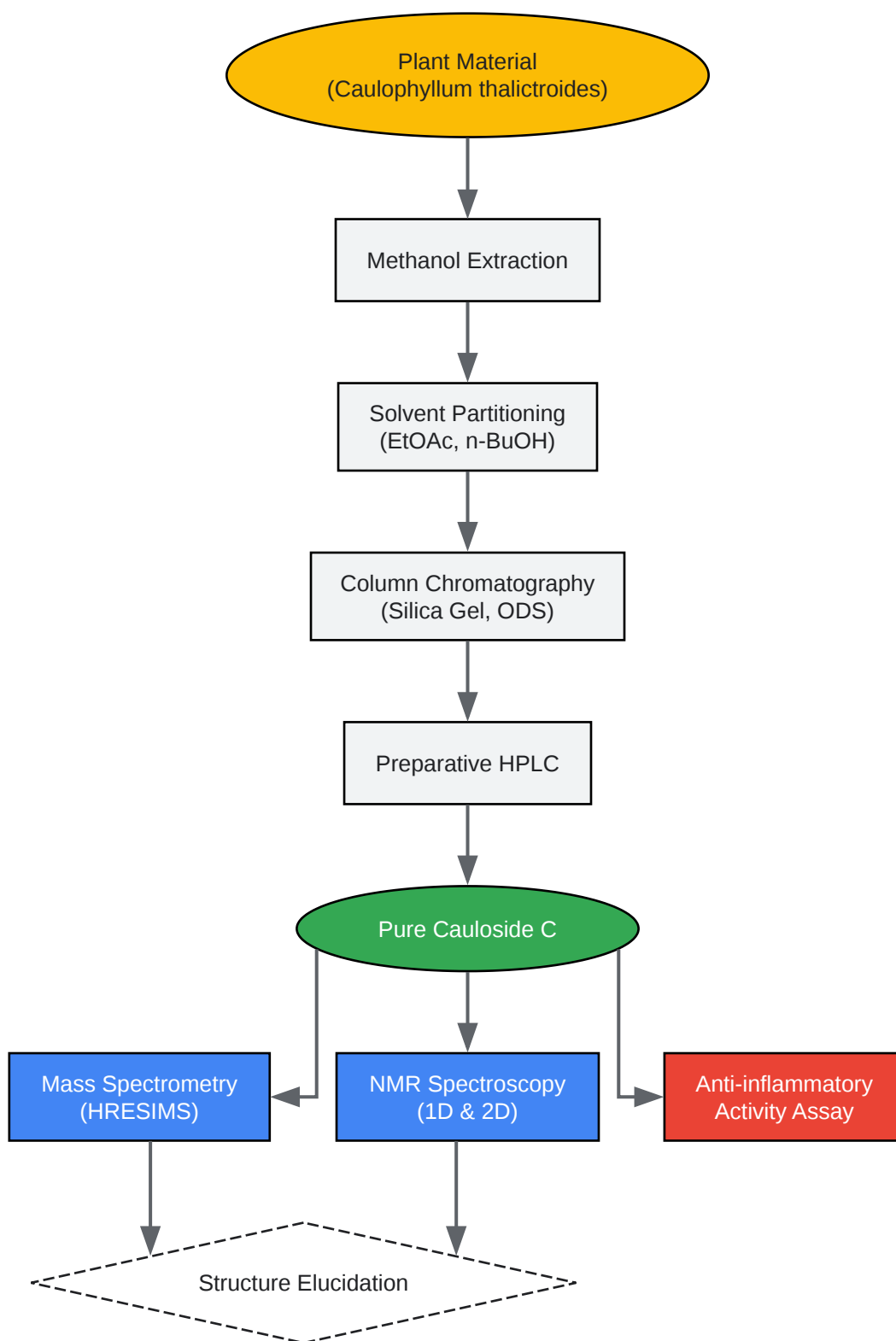


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Anti-inflammatory action of **Cauloside C**.

Logical Workflow for Cauloside C Identification

The following diagram illustrates a logical workflow for the identification and characterization of **Cauloside C** from a natural source.



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Workflow for **Cauloside C** identification.

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References

- 1. Collection - Triterpene Glycosides from the Underground Parts of Caulophyllum thalictroides - Journal of Natural Products - Figshare [acs.figshare.com]
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